molecular formula C10H16N2O4S3 B194999 Dorzolamide, (+/-)-(cis)- CAS No. 120279-90-5

Dorzolamide, (+/-)-(cis)-

カタログ番号: B194999
CAS番号: 120279-90-5
分子量: 324.4 g/mol
InChIキー: IAVUPMFITXYVAF-POYBYMJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. This compound works by inhibiting the enzyme carbonic anhydrase in the ciliary process, which regulates ion balance and fluid pressure in the eyes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dorzolamide involves multiple steps, starting from the preparation of the thieno[2,3-b]thiopyran-2-sulfonamide core. The key steps include:

Industrial Production Methods: Industrial production of Dorzolamide typically involves optimizing the synthetic route for large-scale production. This includes:

化学反応の分析

Types of Reactions: Dorzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Dorzolamide with modified functional groups, which can have different pharmacological properties .

科学的研究の応用

Therapeutic Applications

  • Management of Glaucoma and Ocular Hypertension
    • Dorzolamide is indicated for lowering IOP in patients with open-angle glaucoma or ocular hypertension. It is typically administered as a 2% solution three times daily. Clinical studies have shown that it effectively reduces IOP by approximately 4 to 6 mm Hg at peak levels and 3 to 4.5 mm Hg at trough levels .
  • Adjunctive Therapy
    • When used in combination with other medications like timolol, dorzolamide enhances the overall efficacy of treatment for patients who do not respond adequately to monotherapy .
  • Preoperative Use
    • Research has explored the preoperative application of dorzolamide to prevent elevated IOP following procedures like neodymium yttrium aluminum garnet laser posterior capsulotomy .

Central Corneal Thickness Studies

A study evaluated the long-term effects of dorzolamide on central corneal thickness (CCT) in patients with compromised corneal endothelium. Results indicated a statistically significant increase in CCT after four weeks of treatment compared to placebo, suggesting potential benefits for patients with corneal guttae .

Study GroupMean CCT Change (μm)Statistical Significance
Dorzolamide26.3P < .01
Placebo3.3P = .50

Management of Macular Edema

In a double-masked crossover study involving patients with retinitis pigmentosa and chronic cystoid macular edema, dorzolamide demonstrated improvement in fluorescein angiograms and subjective visual function assessments .

Efficacy in X-Linked Retinoschisis

A study on patients with X-linked retinoschisis maculopathy showed that topical dorzolamide led to significant improvements in central macular thickness over time, although not all patients experienced corresponding improvements in visual acuity .

Safety Profile

Dorzolamide is generally well tolerated with minimal systemic side effects compared to oral carbonic anhydrase inhibitors. Common adverse effects include a bitter taste and transient local burning or stinging upon administration. Notably, it does not induce the acid-base disturbances associated with systemic carbonic anhydrase inhibitors .

作用機序

Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium. This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water. Consequently, the production of aqueous humor is decreased, reducing intraocular pressure .

類似化合物との比較

Comparison:

Dorzolamide’s unique ability to inhibit carbonic anhydrase locally in the eye with minimal systemic effects makes it a valuable therapeutic agent in ophthalmology.

生物活性

Dorzolamide, a topical carbonic anhydrase inhibitor (CAI), is primarily used to lower intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. This article delves into the biological activity of dorzolamide, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for the production of bicarbonate ions in the ciliary processes of the eye. By inhibiting CA-II, dorzolamide reduces bicarbonate formation, leading to decreased sodium and fluid transport, which ultimately lowers aqueous humor secretion and IOP. Its affinity for CA-II is approximately 4000-fold greater than that for carbonic anhydrase I (CA-I), making it a potent agent for managing elevated IOP .

Pharmacokinetics

Absorption and Distribution:
Dorzolamide is absorbed through the cornea and stroma upon topical application. Studies indicate that systemic absorption occurs, with significant accumulation in red blood cells (RBCs) due to binding with CA-II. The pharmacokinetic parameters are summarized in Table 1.

ParameterValue
BioavailabilityHigh (topical)
Plasma Protein Binding~33%
Volume of DistributionLimited data available
Half-LifeApproximately 4 months post-systemic absorption

Metabolism:
Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. Both the parent compound and its metabolite are primarily excreted unchanged in urine .

Clinical Efficacy

Dorzolamide has been shown to effectively lower IOP when administered as a 2% ophthalmic solution three times daily. Clinical trials demonstrate a reduction in IOP ranging from 17% to 32% , depending on individual patient response . A comparative study highlighted that dorzolamide significantly improved retrobulbar blood flow compared to brinzolamide, suggesting enhanced delivery to target tissues .

Case Study Example:
In a randomized controlled trial involving 253 patients with poorly controlled glaucoma on timolol monotherapy, the fixed combination of dorzolamide and timolol showed superior IOP reduction compared to either drug alone. At the three-month mark, mean reductions were 10.6% for the combination therapy compared to 4.9% for dorzolamide alone and 6.7% for timolol alone .

Safety Profile

Dorzolamide is generally well-tolerated; however, some patients may experience ocular side effects such as burning/stinging upon instillation and conjunctival hyperemia. Systemic absorption can lead to rare adverse effects including renal complications in predisposed individuals . Long-term studies have not demonstrated significant genotoxicity or carcinogenicity associated with dorzolamide use .

Q & A

Basic Research Questions

Q. What are the established methodologies for studying Dorzolamide’s mechanism of action as a carbonic anhydrase inhibitor?

  • Answer: Molecular docking (e.g., AutoDock 4.0 with CA2 PDB ID: 12CA) is a foundational method to analyze binding interactions . Complementary in vitro assays, such as enzymatic inhibition kinetics, should quantify IC50 values. For validation, compare results with structural analogs (e.g., acetazolamide) to confirm specificity. Statistical analysis (Mann-Whitney U test or Student’s t-test) ensures reproducibility, with significance thresholds set at P < 0.05 .

Q. Which experimental models are most suitable for evaluating Dorzolamide’s efficacy in preclinical studies?

  • Answer:

  • In vitro: Human chordoma cell lines (e.g., CH22) for proliferation/migration assays .
  • In vivo: Xenograft models (e.g., nude mice with CH22 tumors) to assess tumor volume inhibition. Metrics include mean tumor volume reduction (e.g., 0.22 cm³ vs. 0.58 cm³ in controls) and body weight monitoring for toxicity .
  • Ensure models align with research objectives (e.g., osteoclast differentiation studies for bone-related applications) .

Q. How should researchers design dose-response experiments for Dorzolamide?

  • Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., timolol for intraocular pressure studies) and vehicle controls. Replicate experiments at least three times, with data presented as mean ± SD. Adjust for multiple comparisons using Bonferroni correction .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo studies on Dorzolamide’s efficacy be resolved?

  • Answer:

  • Step 1: Identify confounding variables (e.g., pharmacokinetic differences, bioavailability in vivo). Use LC-MS/MS to measure drug concentrations in plasma/tissue .
  • Step 2: Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies. Stratify by model type, dosage, and endpoints .
  • Step 3: Validate hypotheses via knock-in/knockout models (e.g., CA2-deficient mice) to isolate target effects .

Q. What strategies optimize Dorzolamide’s therapeutic index in combination therapies?

  • Answer:

  • Synergy screening: Use Chou-Talalay combination index (CI) analysis in vitro. For example, test Dorzolamide with chemotherapeutics (e.g., cisplatin) in chordoma models .
  • Pharmacodynamic modeling: Employ compartmental models to predict drug interactions and adjust dosing schedules (e.g., staggered administration to reduce toxicity) .
  • Ethical considerations: Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize combinations with translational potential .

Q. How can systematic reviews integrate heterogeneous Dorzolamide studies while maintaining methodological rigor?

  • Answer:

  • Search strategy: Use controlled vocabularies (MeSH terms, KeyWords Plus®) across databases (Web of Science, MEDLINE) to capture all relevant studies .
  • Quality assessment: Apply ROBINS-I tool to evaluate bias in non-randomized studies. Exclude trials lacking sham controls or blinding .
  • Data synthesis: Perform subgroup analyses (e.g., separating glaucoma vs. oncology studies) and sensitivity analyses to address heterogeneity .

Q. Methodological Frameworks for Research Design

Q. What statistical approaches are recommended for analyzing Dorzolamide’s dose-dependent effects?

  • Answer:

  • Non-linear regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Multivariate analysis: Apply ANOVA to compare treatment groups, adjusting for covariates like tumor size or baseline intraocular pressure .
  • Survival analysis: Kaplan-Meier plots with log-rank tests for studies measuring time-to-event outcomes (e.g., tumor recurrence) .

Q. How should researchers formulate hypotheses when investigating Dorzolamide’s off-target effects?

  • Answer:

  • PICO framework: Define Population (e.g., CA2-expressing cells), Intervention (Dorzolamide dosage), Comparison (untreated/vehicle controls), Outcome (off-target protein binding) .
  • High-throughput screening: Use proteome microarrays or CRISPR-Cas9 libraries to identify unintended targets. Validate hits via SPR (surface plasmon resonance) .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting Dorzolamide’s in vivo efficacy data?

  • Answer:

  • ARRIVE guidelines: Detail animal husbandry, randomization methods, and exclusion criteria. Report tumor volumes as mean ± SD with individual data points .
  • Supplementary materials: Include raw data for key experiments (e.g., Western blot quantitation, survival curves) to enable independent validation .

Q. How can researchers address variability in Dorzolamide’s pharmacokinetic profiles across studies?

  • Answer:
  • Population PK modeling: Use NONMEM or Monolix to account for inter-individual variability. Incorporate covariates (e.g., age, renal function) .
  • Cross-study calibration: Harmonize assay protocols (e.g., ELISA kits from the same vendor) to reduce technical variability .

特性

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Dorzolamide, (+/-)-(cis)-
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Dorzolamide, (+/-)-(cis)-
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Dorzolamide, (+/-)-(cis)-
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Dorzolamide, (+/-)-(cis)-
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Dorzolamide, (+/-)-(cis)-
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
Dorzolamide, (+/-)-(cis)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。